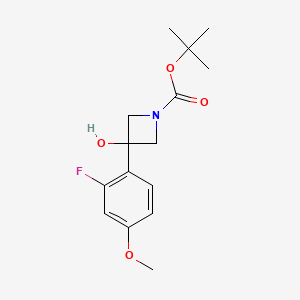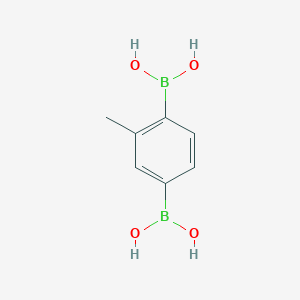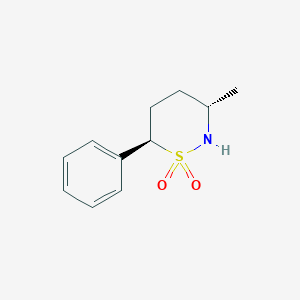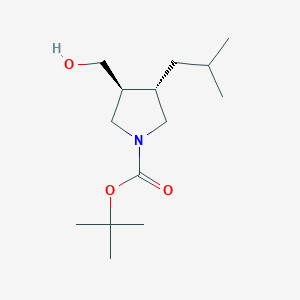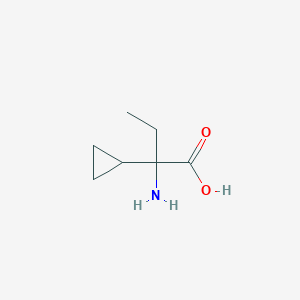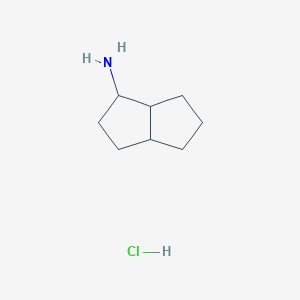
Octahydropentalen-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,3AR,6aR)-octahydropentalen-1-amine hydrochloride is a chemical compound with a unique structure that includes a pentalene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3AR,6aR)-octahydropentalen-1-amine hydrochloride typically involves the hydrogenation of a pentalene derivative. The process begins with the preparation of the pentalene core, followed by the introduction of the amine group. The final step involves the formation of the hydrochloride salt. Common reagents used in this synthesis include hydrogen gas, palladium on carbon as a catalyst, and hydrochloric acid.
Industrial Production Methods
Industrial production of (1S,3AR,6aR)-octahydropentalen-1-amine hydrochloride may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for the addition of reagents and control of reaction conditions is crucial for maintaining product quality.
Análisis De Reacciones Químicas
Types of Reactions
(1S,3AR,6aR)-octahydropentalen-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced further to form more saturated derivatives.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, more saturated amine derivatives, and substituted amine compounds.
Aplicaciones Científicas De Investigación
(1S,3AR,6aR)-octahydropentalen-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential ligand for receptor studies.
Medicine: This compound is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1S,3AR,6aR)-octahydropentalen-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their activity. The pentalene core provides a rigid structure that can interact with hydrophobic pockets in proteins, potentially modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
- (1S,3S,3aR,6S,6aR)-1-ethyl-1,3,6,6a-tetramethyl-octahydropentalene
- (1S,2R,3aR,4S,6S,6aR)-1-ethyl-1,2,3a,4,6-pentamethyl-octahydropentalene
Uniqueness
(1S,3AR,6aR)-octahydropentalen-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of the amine group, which allows for a wide range of chemical modifications and interactions. This makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydropentalen-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-8-5-4-6-2-1-3-7(6)8;/h6-8H,1-5,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLGCXGGBXBQBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(C2C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8,8-Dimethyl-1,4-dithiaspiro[4.5]decane](/img/structure/B11761912.png)
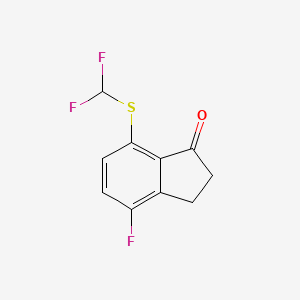
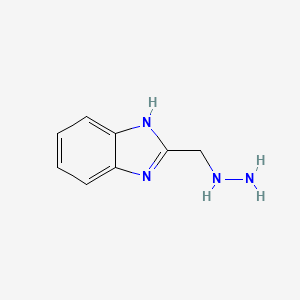
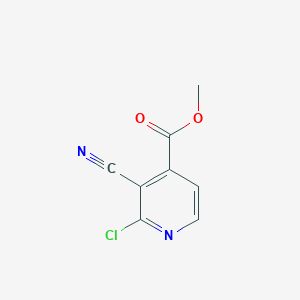

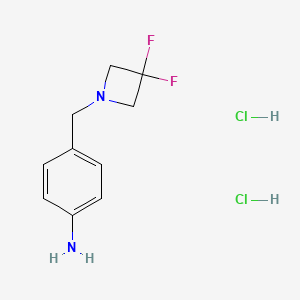
![(S)-N-[(E)-(2,5-difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11761934.png)
